molecular formula C20H32N6O2 B6445457 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2640964-61-8

2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No. B6445457
CAS RN: 2640964-61-8
M. Wt: 388.5 g/mol
InChI Key: HFGWEUFQAOBQJF-UHFFFAOYSA-N
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Description

Compounds with pyrimidine and morpholine groups are common in medicinal chemistry . They can exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with morpholine and a pyrimidine derivative . The product is usually characterized by techniques like FT-IR, 1H NMR, and EI-MS .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using X-ray crystallography . This provides information about the arrangement of atoms in the molecule and the lengths and angles of chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific substituents on the pyrimidine and morpholine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their solubility, melting point, and stability, can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the target they interact with. For example, some pyrimidine derivatives are known to inhibit certain enzymes, which can have therapeutic effects .

Safety and Hazards

The safety and hazards associated with these compounds can depend on their specific structure. Some may be safe to handle, while others may be toxic or hazardous .

Future Directions

The future research directions in this field could involve the synthesis and study of new pyrimidine and morpholine derivatives with potential biological activities .

properties

IUPAC Name

2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O2/c1-17-15-18(24-11-13-28-14-12-24)22-20(21-17)26-9-7-23(8-10-26)16-19(27)25-5-3-2-4-6-25/h15H,2-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGWEUFQAOBQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

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